Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate
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Overview
Description
- React the imidazolidinone compound with a phenylating agent (e.g., bromobenzene) to attach the phenyl group.
Acetylation
- Acetylate the amino group in the imidazolidinone ring using acetic anhydride or acetyl chloride.
Ethyl Ester Formation
- React the resulting compound with ethyl alcohol (ethanol) and a strong acid (e.g., sulfuric acid) to form the ethyl ester.
Preparation Methods
The synthesis of Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate involves several steps
-
Formation of the Imidazolidinone Ring
- Start with a suitable precursor containing the imidazolidinone core.
- Cyclize the precursor to form the imidazolidinone ring.
Chemical Reactions Analysis
Oxidation and Reduction: Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate may undergo oxidation or reduction reactions, depending on the functional groups involved.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination reactions .
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate might have pharmaceutical applications due to its structural complexity.
Biological Studies: Researchers may explore its interactions with enzymes, receptors, or cellular pathways.
Industry: Its synthesis and potential use in drug development make it relevant to the pharmaceutical industry.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific protein targets or enzymatic processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Ethyl 3-[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-YL)acetamido]benzoate is unique due to its intricate structure.
- Similar compounds may include other imidazolidinones or benzoate derivatives.
Properties
Molecular Formula |
C25H27N3O5 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 3-[[2-(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H27N3O5/c1-2-33-24(31)17-9-8-10-18(15-17)26-22(29)16-21-23(30)28(20-11-4-3-5-12-20)25(32)27(21)19-13-6-7-14-19/h3-5,8-12,15,19,21H,2,6-7,13-14,16H2,1H3,(H,26,29) |
InChI Key |
SCJPAQWVAALJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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